

Comprehensive Toxicology Profile of Betaine Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Betaine salicylate*

Cat. No.: B578857

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betaine salicylate, a chemical entity formed by the reaction of betaine and salicylic acid, is increasingly utilized in cosmetic and dermatological formulations as a keratolytic and antimicrobial agent, often positioned as a gentler alternative to salicylic acid. This technical guide provides a comprehensive overview of the toxicological profile of **betaine salicylate**. Due to a notable lack of specific toxicological studies on **betaine salicylate** itself, this profile has been constructed by integrating the limited available data on the compound with an extensive review of the well-documented toxicological properties of its constituent molecules: salicylic acid and betaine. The primary toxicological concerns associated with **betaine salicylate** are attributable to its salicylate moiety, which is known to cause local irritation and systemic effects at high concentrations.

Chemical Identity and Physicochemical Properties

- Chemical Name: **Betaine Salicylate**
- CAS Number: 17671-53-3
- Molecular Formula: C₁₂H₁₇NO₅
- Molecular Weight: 255.27 g/mol

- Description: A product formed by the reaction of Betaine with Salicylic Acid.[\[1\]](#) It is considered an oil-soluble beta-hydroxy acid (BHA) alternative.[\[2\]](#)[\[3\]](#)
- Function in Cosmetics: Primarily used as a keratolytic (exfoliating) and antimicrobial agent.[\[4\]](#)

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic studies on **betaine salicylate** are not publicly available. However, the systemic exposure and effects are expected to be driven by the absorption of salicylic acid and betaine following dissociation.

Salicylic Acid:

- Absorption: Salicylic acid is readily absorbed through the skin, as well as from the gastrointestinal tract after oral ingestion.[\[5\]](#)[\[6\]](#) After oral administration, it is found in its unionized form in the stomach and is rapidly distributed throughout extracellular fluid and most tissues.[\[5\]](#)
- Distribution: High concentrations of salicylic acid are found in the liver and kidneys.[\[5\]](#) In plasma, 50% to 80% of salicylic acid is bound to albumin and other proteins.[\[5\]](#)
- Metabolism: After ingestion, acetylsalicylic acid is rapidly converted to its active moiety, salicylic acid, which is then metabolized by the liver.[\[1\]](#)
- Excretion: Salicylic acid and its metabolites are primarily excreted by the kidneys.[\[7\]](#)

Betaine:

- Absorption and Metabolism: Betaine is a naturally occurring nutrient and is readily absorbed and metabolized in the body. It plays a role in methylation reactions and homocysteine metabolism.[\[8\]](#)

Acute Toxicity

While many Safety Data Sheets for **betaine salicylate** indicate "no data available" for acute toxicity, the profile can be inferred from its components.

Endpoint	Species	Route	Value	Reference
<hr/>				
Salicylic Acid				
LD50	Rat	Oral	891 - 1580 mg/kg bw	[5]
LD50	Rat	Dermal	> 2 g/kg	[5][9]
LC50	Rat	Inhalation	> 0.9 mg/L (1-hour exposure as dust)	[9]
<hr/>				
Betaine				
Acute Toxicity	Rat	Oral	Considered to have low toxicity	[10]
<hr/>				

Local Tolerance: Skin and Eye Irritation

Betaine salicylate is classified as a substance that can cause severe skin burns and serious eye damage.[11]

A recent study on a betaine-salicylic acid cocrystal (BeSA) demonstrated significantly lower irritancy and cytotoxicity compared to salicylic acid alone, suggesting that the formation of a complex with betaine can mitigate the harshness of salicylic acid.[12][13]

Salicylic Acid:

- Skin Irritation: Considered a mild transient irritant in humans.[14]
- Eye Irritation: Classified as causing serious eye damage.[15][16]

Betaine:

- Skin Irritation: Studies have shown that betaine can reduce the irritating effects of detergents in soaps.[17]

Skin Sensitization

No specific data on the skin sensitization potential of **betaine salicylate** is available.

Salicylic Acid:

- Salicylic acid is not considered to be a skin sensitizer.[\[14\]](#)

Genotoxicity

There is a lack of specific genotoxicity data for **betaine salicylate**. The genotoxicity profile is inferred from its components.

Assay	Test System	Metabolic Activation	Result	Reference
Salicylic Acid				
Ames Test	<i>S. typhimurium</i>	With & Without	Negative	[18]
Chromosomal Aberration Test	Mouse Bone Marrow Cells	In vivo	Weakly Positive (at high dose)	[11]
Betaine				
Miniaturized Ames Test	<i>S. typhimurium</i> (5 strains)	With & Without	Negative	[19]
In vitro Micronucleus Test				
	TK6 cells	With & Without	Negative	[19]
In vitro Comet Assay				
	TK6 cells	With & Without	Negative	[19]

Carcinogenicity

No carcinogenicity studies have been conducted on **betaine salicylate**.

Salicylic Acid:

- Salicylic acid is not considered to be a carcinogen.[9][15]

Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies for **betaine salicylate**. The potential for such effects is primarily associated with the salicylate component.

Salicylic Acid:

- The European Chemicals Agency (ECHA) has classified salicylic acid as a Category 2 reproductive toxicant, suspected of damaging the unborn child, based on animal studies showing adverse developmental effects at high doses.[4][16][20]
- A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats has been reported at 75 mg/kg bw/day.[14]

Betaine:

- Sub-acute and sub-chronic studies in rats have not indicated any reproductive toxicity.[2]

Human Health Effects

The primary human health concerns with **betaine salicylate** are related to skin and eye irritation upon direct contact. Systemic toxicity is unlikely with typical cosmetic use but could occur with ingestion or extensive application over large areas of compromised skin, mirroring salicylate toxicity.

Symptoms of salicylate toxicity (salicylism) include:

- Nausea, vomiting, and abdominal pain[21]
- Tinnitus (ringing in the ears)[1]
- Hyperventilation leading to respiratory alkalosis, followed by metabolic acidosis[1]
- Central nervous system effects such as confusion, dizziness, and in severe cases, seizures and coma[21]

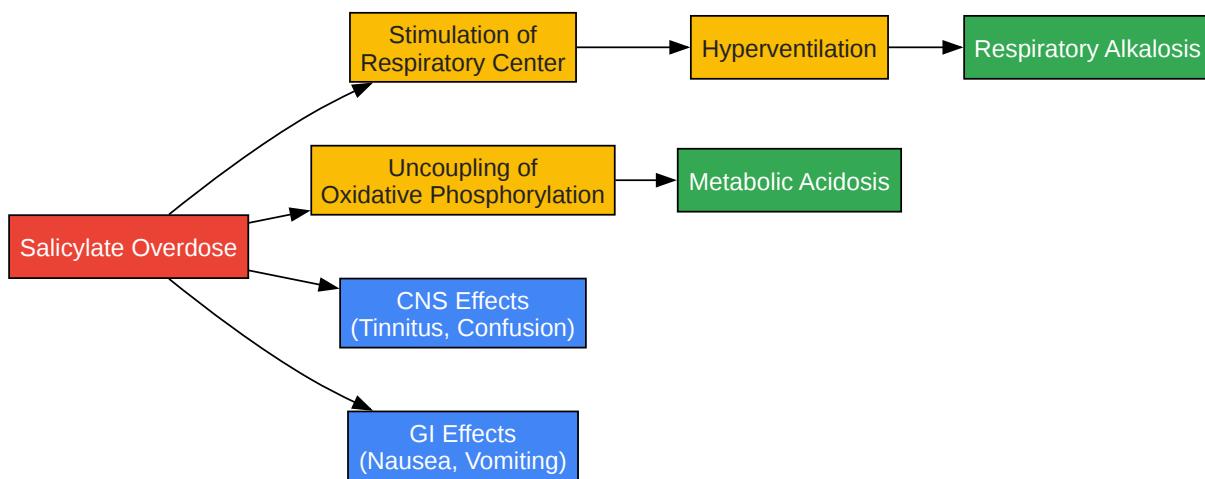
Experimental Protocols

As no specific experimental toxicology studies for **betaine salicylate** were found, this section outlines the standard methodologies for key toxicity tests that would be applicable, based on OECD guidelines.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a minimal number of animals.

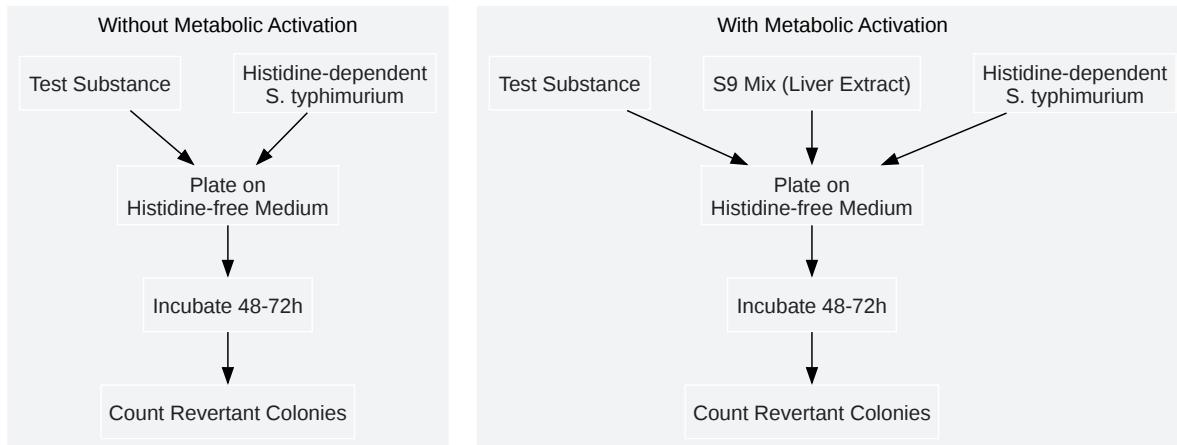
- Principle: A single dose of the substance is administered orally to a small group of animals. The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the first test determines the dose for the next group, if necessary.
- Procedure:
 - Fasted animals (typically rats) are weighed and the test substance is administered by gavage.
 - Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
 - Body weights are recorded weekly.
 - A necropsy is performed on all animals at the end of the study.

OECD 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause skin irritation or corrosion.


- Principle: The test substance is applied to a small area of the skin of an animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling).
- Procedure:
 - A small area of the animal's back is clipped free of fur.

- The test substance is applied to a gauze patch and placed on the clipped skin under a semi-occlusive dressing for 4 hours.
- After the exposure period, the patch is removed, and the skin is observed for reactions at 1, 24, 48, and 72 hours.
- Reactions are scored according to a standardized scale.

OECD 471: Bacterial Reverse Mutation Test (Ames Test) This is a widely used in vitro test to assess the mutagenic potential of a chemical.


- Principle: The test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted.
- Procedure:
 - The test substance is mixed with the bacterial culture and, in parallel experiments, with a liver enzyme extract (S9 mix) to simulate metabolic activation.
 - This mixture is plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies is counted and compared to a negative control.

Visualizations

[Click to download full resolution via product page](#)

Caption: Simplified pathway of salicylate toxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Betaine in sub-acute and sub-chronic rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaine Salicylate (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. e-lactancia.org [e-lactancia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. books.rsc.org [books.rsc.org]
- 9. cir-safety.org [cir-safety.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Comparative genotoxicity of six salicylic acid derivatives in bone marrow cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betaine–salicylic acid cocrystal for enhanced skincare and acne treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betaine-salicylic acid cocrystal for enhanced skincare and acne treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. carlroth.com [carlroth.com]
- 17. The use of different concentrations of betaine as a reducing irritation agent in soaps monitored visually and non-invasively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cir-safety.org [cir-safety.org]
- 19. In Vitro Genotoxicity Assessment of Functional Ingredients: Betaine, Choline, and Taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A kinetic-based safety assessment of consumer exposure to salicylic acid from cosmetic products demonstrates no evidence of a health risk from developmental toxicity [pubmed.ncbi.nlm.nih.gov]
- 21. Salicylates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Toxicology Profile of Betaine Salicylate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578857#comprehensive-toxicology-profile-of-betaine-salicylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com